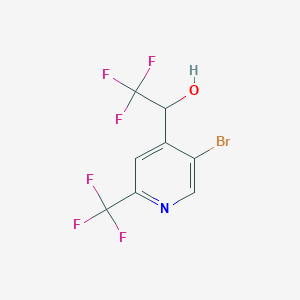

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol

説明

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s part of a group of compounds that have seen significant use in the protection of crops from pests .

Synthesis Analysis

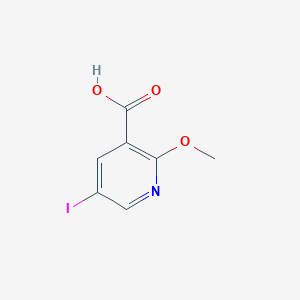

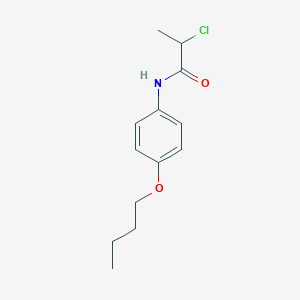

The synthesis of TFMP derivatives, including this compound, has been a significant area of research. One key intermediate for the synthesis of these compounds is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis

The molecular formula of this compound is C7H5BrF3NO . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a bromo group, a trifluoromethyl group, and a trifluoroethanol group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other TFMP derivatives. These reactions could include various types of organic transformations, such as oxidations, aminations, halogenations, and C–C bond formations .Physical and Chemical Properties Analysis

The molecular weight of this compound is 256.02 g/mol . Other physical and chemical properties would need to be determined experimentally.科学的研究の応用

Spectroscopic and Computational Studies

The compound 5-Bromo-2-(trifluoromethyl)pyridine, a close relative of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol, has been extensively studied for its spectroscopic characteristics using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) methods have been applied to explore its optimized geometric structure, vibrational frequencies, chemical shift values, and non-linear optical properties. The HOMO-LUMO energies and second-order interaction energies provide insights into its electronic structure and potential reactivity (Vural & Kara, 2017).

Synthesis and Transformation

The compound has served as a building block in the synthesis of various organic compounds. For example, it has been utilized in the development of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through an azirine strategy, highlighting its versatility in organic synthesis (Khlebnikov et al., 2018). Additionally, 2,2,2-trifluoroethanol (TFE), related to the compound of interest, has been identified as an eco-friendly solvent facilitating the high-yield synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives, demonstrating the compound's utility in green chemistry applications (Khaksar & Gholami, 2014).

Molecular Interactions and Properties

The study of 2-(1H-pyrazol-5-yl)pyridines and their derivatives has revealed intriguing behaviors such as excited-state intramolecular proton transfer and solvent-assisted double-proton transfer, offering insights into the dynamic photophysical properties of these compounds (Vetokhina et al., 2012). The compound's related structures have also been explored for their potential in forming bis(pyridine)-based bromonium ions, which have significant implications in organic synthesis and mechanistic chemistry (Neverov et al., 2003).

作用機序

将来の方向性

特性

IUPAC Name |

1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6NO/c9-4-2-16-5(7(10,11)12)1-3(4)6(17)8(13,14)15/h1-2,6,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCWYSAHZZYWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)

![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)

![N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide](/img/structure/B1402901.png)

![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)

![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)

![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)